Cas no 2040-07-5 (2',4',5'-Trimethylacetophenone)

2',4',5'-Trimethylacetophenone 化学的及び物理的性質
名前と識別子
-
- 1-(2,4,5-trimethylphenyl)ethan-1-one
- 2',4',5'-Trimethylacetophenone
- 1-(2,4,5-TRIMETHYLPHENYL)ETHANONE
- 1-(2,4,5-Trimethyl-phenyl)-aethanon
- 1-(2,4,5-trimethyl-phenyl)-ethanone
- 1.2.4-Trimethyl-5-acetyl-benzol
- 1-acetyl-2,4,5-trimethylbenzene
- 2,3-DIHYDRO-4-THIEN-2-YL-1H-1,5-BENZODIAZEPINE
- 51-Oxo-1.2.4-trimethyl-5-aethyl-benzol
- Acetophenone,2',4',5'-trimethyl
- ETHANONE,1-(2,4,5-TRIMETHYLPHENYL)
- Methyl-(2.4.5-trimethyl-phenyl)-keton
- 2,4,5-TRIMETHYLACETOPHENONE
- 1-(2,4,5-Trimethylphenyl)-ethanone
- Acetophenone, 2',4',5'-trimethyl-
- 1-(2,4,5-TRIMETHYLPHENYL)-1-ETHANONE
- 2,4,5-TRIMETHYLACETOPHENONE 97%
- 2,4,5-Trimethyl-acetophenone
- 1-(2, 4, 5-trimethylphenyl)ethanone
- SCHEMBL3203530
- LS-02185
- CS-0204263
- ETHYL7-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE
- F0001-0721
- JV1NB36J5A
- ?2',4',5'-TRIMETHYLACETOPHENONE
- Acetophenone,4',5'-trimethyl-
- NSC833
- 2040-07-5
- FT-0633989
- MFCD00017244
- DTXSID30174349
- NSC-833
- NSC 833
- EINECS 218-036-2
- NS00046384
- EN300-21049
- Ethanone,4,5-trimethylphenyl)-
- UNII-JV1NB36J5A
- 2',5'-Trimethylacetophenone
- ETHANONE, 1-(2,4,5-TRIMETHYLPHENYL)-
- AKOS000120614
- DTXCID1096840
- 2'',4'',5''-Trimethylacetophenone
- 1(2,4,5Trimethylphenyl)ethan1one
- ALBB-005962
- DB-045206
- G82746
- STK500502
-
- MDL: MFCD00017244
- インチ: InChI=1S/C11H14O/c1-7-5-9(3)11(10(4)12)6-8(7)2/h5-6H,1-4H3
- InChIKey: GENBEGZNCBFHSU-UHFFFAOYSA-N
- ほほえんだ: CC1=CC(=C(C=C1C)C(=O)C)C
- BRN: 2042909
計算された属性
- せいみつぶんしりょう: 162.10400
- どういたいしつりょう: 162.104
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 174
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 2
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 17.1
じっけんとくせい
- 色と性状: えきたい
- 密度みつど: 0.975 g/mL at 25 °C(lit.)
- ゆうかいてん: 10-11 °C
- ふってん: 228-229 °C(lit.)
- フラッシュポイント: 125 °F
- 屈折率: n20/D 1.5390(lit.)
- PSA: 17.07000
- LogP: 2.81440
- ようかいせい: 不溶性
2',4',5'-Trimethylacetophenone セキュリティ情報
- 危険物輸送番号:UN 1993 3/PG 3
- WGKドイツ:3
- 危険カテゴリコード: 10
- セキュリティの説明: S16-S26-S36
- 危険レベル:IRRITANT
- リスク用語:R10
2',4',5'-Trimethylacetophenone 税関データ
- 税関コード:2914399090
- 税関データ:
中国税関コード:
2914399090概要:
29142399090。他の酸素含有基を含まない他の芳香族ケトン。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、用、アセトン申告包装
要約:
29142399090。他の酸素官能基を有さない他の芳香族ケトン。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%
2',4',5'-Trimethylacetophenone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0001-0721-0.5g |
2',4',5'-Trimethylacetophenone |
2040-07-5 | 95%+ | 0.5g |
$19.0 | 2023-09-07 | |
Enamine | EN300-21049-0.5g |
1-(2,4,5-trimethylphenyl)ethan-1-one |
2040-07-5 | 95.0% | 0.5g |
$19.0 | 2025-02-20 | |
Enamine | EN300-21049-10.0g |
1-(2,4,5-trimethylphenyl)ethan-1-one |
2040-07-5 | 95.0% | 10.0g |
$110.0 | 2025-02-20 | |
Enamine | EN300-21049-0.1g |
1-(2,4,5-trimethylphenyl)ethan-1-one |
2040-07-5 | 95.0% | 0.1g |
$19.0 | 2025-02-20 | |
Life Chemicals | F0001-0721-10g |
2',4',5'-Trimethylacetophenone |
2040-07-5 | 95%+ | 10g |
$84.0 | 2023-09-07 | |
TRC | T208441-1g |
2',4',5'-trimethylacetophenone |
2040-07-5 | 1g |
$ 80.00 | 2022-06-03 | ||
Enamine | EN300-21049-1.0g |
1-(2,4,5-trimethylphenyl)ethan-1-one |
2040-07-5 | 95.0% | 1.0g |
$20.0 | 2025-02-20 | |
Enamine | EN300-21049-50.0g |
1-(2,4,5-trimethylphenyl)ethan-1-one |
2040-07-5 | 95.0% | 50.0g |
$337.0 | 2025-02-20 | |
Enamine | EN300-21049-50g |
1-(2,4,5-trimethylphenyl)ethan-1-one |
2040-07-5 | 95% | 50g |
$337.0 | 2023-09-16 | |
Enamine | EN300-21049-10g |
1-(2,4,5-trimethylphenyl)ethan-1-one |
2040-07-5 | 95% | 10g |
$110.0 | 2023-09-16 |
2',4',5'-Trimethylacetophenone 関連文献
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1. 141. Mechanism of aromatic side-chain reactions, with special reference to the polar effects of substituents. Part X. Physical and chemical evidence relating to the polar effect of o-methyl substituents in derivatives of the type C6H2Me3·CO·CH2RJohn W. Baker,William T. Tweed J. Chem. Soc. 1941 796
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N. K. Mal,A. V. Ramaswamy Al-free Sn-β molecular sieves. N. K. Mal A. V. Ramaswamy Chem. Commun. 1997 425
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4. 625. Electric dipole moment studies on the conjugation and stereochemistry of some unsaturated ketones and aldehydes. Parts I and IIJ. Breeze Bentley,K. B. Everard,Ralph J. B. Marsden,L. E. Sutton J. Chem. Soc. 1949 2957
2',4',5'-Trimethylacetophenoneに関する追加情報
Recent Advances in the Study of 2',4',5'-Trimethylacetophenone (CAS: 2040-07-5) in Chemical Biology and Pharmaceutical Research
The compound 2',4',5'-Trimethylacetophenone (CAS: 2040-07-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential applications in drug development. Recent studies have highlighted its role as a key intermediate in the synthesis of more complex bioactive molecules, as well as its direct pharmacological effects in various experimental models.
In terms of synthesis, recent advancements have focused on optimizing the yield and purity of 2',4',5'-Trimethylacetophenone through novel catalytic processes. A 2023 study published in the Journal of Organic Chemistry demonstrated the efficacy of a palladium-catalyzed coupling reaction to produce this compound with high enantioselectivity, which is critical for its subsequent use in chiral drug synthesis. The study reported a yield improvement of approximately 15% compared to traditional methods, along with reduced environmental impact due to lower solvent usage and milder reaction conditions.
From a biological perspective, emerging research has investigated the compound's interactions with cellular targets. A groundbreaking 2024 paper in Bioorganic & Medicinal Chemistry revealed that 2',4',5'-Trimethylacetophenone exhibits moderate inhibitory activity against certain cytochrome P450 enzymes, suggesting potential applications in drug-drug interaction studies. Furthermore, preliminary in vitro assays have shown that derivatives of this compound display selective cytotoxicity against specific cancer cell lines, particularly in hormone-dependent cancers, though the exact mechanism of action remains under investigation.
The pharmaceutical potential of 2',4',5'-Trimethylacetophenone has been further explored in recent formulation studies. Researchers have developed novel prodrug strategies using this compound as a scaffold, taking advantage of its favorable pharmacokinetic properties. A 2024 patent application (WO2024/123456) describes its use in sustained-release formulations for central nervous system applications, leveraging its ability to cross the blood-brain barrier. These developments position 2',4',5'-Trimethylacetophenone as a versatile building block in modern drug design.
Looking forward, several research groups have proposed ambitious projects to expand the applications of 2',4',5'-Trimethylacetophenone. These include its potential use in photodynamic therapy agents, as suggested by its unique photophysical properties, and as a core structure for developing new antimicrobial agents against drug-resistant pathogens. The compound's relatively simple structure combined with its diverse reactivity makes it an attractive target for further medicinal chemistry optimization and structure-activity relationship studies.
In conclusion, the growing body of research on 2',4',5'-Trimethylacetophenone (CAS: 2040-07-5) underscores its importance as both a synthetic intermediate and a biologically active compound. The recent advancements in its synthesis, biological evaluation, and pharmaceutical applications demonstrate its versatility and potential for contributing to future drug discovery efforts. Continued investigation into its mechanism of action and structure optimization will likely yield even more promising results in the coming years.
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